molecular formula C17H13Cl2N3O5S2 B2673319 Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 887206-24-8

Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2673319
CAS No.: 887206-24-8
M. Wt: 474.33
InChI Key: MEWQVGRSQCBBPX-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C17H13Cl2N3O5S2 and its molecular weight is 474.33. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibition

  • Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, including structures similar to the compound , for their potential as aldose reductase inhibitors, a key target for diabetic complications treatment (Ali et al., 2012).

Antihypertensive Applications

  • Abdel-Wahab et al. (2008) explored derivatives of Methyl 2-(thiazol-2-ylcarbamoyl)acetate for their antihypertensive α-blocking activities, indicating potential cardiovascular applications (Abdel-Wahab et al., 2008).

Photochemical and Thermochemical Modeling

  • Mary et al. (2020) conducted studies on molecules similar to the compound , analyzing their photochemical and thermochemical properties for potential use in dye-sensitized solar cells (Mary et al., 2020).

Antitumor Activity

  • Chua et al. (1999) synthesized N-acyl derivatives of arylamines similar to the compound , investigating their antitumor activities, particularly in breast and ovarian cancer lines (Chua et al., 1999).

Antimicrobial Activities

  • Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid compounds, showing antimicrobial activity against various bacterial strains, suggesting the compound could have similar applications (Mishra et al., 2019).

Catalysis in Organic Synthesis

  • Zolfigol et al. (2013) described the use of compounds with structural similarities in the catalysis of benzylation of aromatic compounds, indicating potential utility in organic synthesis (Zolfigol et al., 2013).

Properties

IUPAC Name

methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O5S2/c1-27-15(23)8-22-13-5-3-10(29(20,25)26)7-14(13)28-17(22)21-16(24)11-4-2-9(18)6-12(11)19/h2-7H,8H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWQVGRSQCBBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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